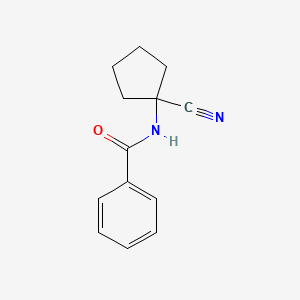

N-(1-Cyanocyclopentyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclopentyl)benzamide: is an organic compound with the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a benzamide group attached to a cyanocyclopentyl moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopentyl)benzamide typically involves the reaction of 1-cyanocyclopentylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

1-Cyanocyclopentylamine+Benzoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions:

Oxidation: N-(1-Cyanocyclopentyl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclopentyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Substituted benzamides, thiol derivatives.

科学的研究の応用

Scientific Research Applications

The applications of N-(1-Cyanocyclopentyl)benzamide span several domains:

- Medicinal Chemistry : This compound is being investigated for its potential as a therapeutic agent targeting specific receptors or enzymes. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Biological Studies : It serves as a probe to study biological pathways and interactions. For instance, it has been used to investigate enzyme inhibition and protein-ligand interactions, providing insights into cellular processes.

- Material Science : this compound is utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure contributes to its versatility in material applications.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. A notable investigation evaluated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Inhibition of cell proliferation |

| A549 | 7.4 | Induction of apoptosis |

| HeLa | 6.1 | Cell cycle arrest |

These results indicate significant cytotoxic effects, particularly in breast and cervical cancer cells, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition Studies

In another study, this compound was evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. The compound demonstrated promising results in modulating these pathways, indicating potential use in treating inflammatory diseases .

作用機序

The mechanism of action of N-(1-Cyanocyclopentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group and the benzamide moiety contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects . For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes.

類似化合物との比較

- N-(1-Cyanocyclohexyl)benzamide

- N-(1-Cyanocyclopropyl)benzamide

- N-(1-Cyanocyclobutyl)benzamide

Comparison: N-(1-Cyanocyclopentyl)benzamide is unique due to its specific cyanocyclopentyl group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-(1-Cyanocyclohexyl)benzamide, it may exhibit different binding affinities and selectivities towards molecular targets. The size and flexibility of the cyclopentyl ring can influence its reactivity and interactions with other molecules.

生物活性

N-(1-Cyanocyclopentyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core substituted with a cyanocyclopentyl group. The presence of the cyanocyclopentyl moiety is significant as it contributes to the compound's unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular processes such as signaling pathways involved in tumor growth and angiogenesis.

Key Mechanisms:

- Inhibition of Aryl Hydrocarbon Receptor (AhR) : This compound has been investigated for its ability to inhibit AhR, which plays a critical role in xenobiotic metabolism and cellular proliferation. Inhibition of AhR may have therapeutic implications in cancer treatment.

- Antitumor Activity : Similar benzamides have shown antitumor properties by disrupting intracellular signaling pathways, which can lead to reduced tumor growth in xenograft models .

Biological Activity Overview

The following table summarizes various biological activities associated with this compound and related compounds:

Case Studies

- Antitumor Efficacy : In studies involving similar benzamides, compounds demonstrated significant inhibition of tumor cell lines and reduced tumor volume in animal models. For instance, compounds targeting the AhR have shown promise in modulating tumor growth dynamics.

- Neuroleptic Properties : Research on benzamides indicates that modifications in the side chains can enhance neuroleptic activity. For example, certain derivatives exhibited improved potency compared to established neuroleptics like haloperidol, suggesting that this compound could be explored for similar applications .

- Fungal Inhibition : Some derivatives have been tested against fungal pathogens, showing varying degrees of efficacy. The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance antifungal activity, which could be relevant for the development of new antifungal agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzamide scaffold significantly influence biological activity. Key findings include:

- Substituents on the Benzene Ring : Electron-withdrawing groups tend to enhance inhibitory activities against various biological targets.

- Cyanocyclopentyl Group : This unique substituent may contribute to improved binding affinity and specificity towards target receptors or enzymes.

Future Directions

Research on this compound is still evolving. Future studies should focus on:

- In Vivo Studies : To validate the antitumor and neuroleptic potentials observed in vitro.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

- Development of Analogues : To explore modifications that could enhance efficacy and reduce potential side effects.

Q & A

Basic Questions

Q. What are the key physicochemical properties of N-(1-Cyanocyclopentyl)benzamide, and how are they experimentally determined?

The compound's properties include molecular weight (283.15 g/mol), density (~1.36 g/cm³), and stability under standard conditions. These are determined via:

- Chromatography (HPLC/GC-MS) : Purity assessment and retention time analysis .

- Spectroscopy (FT-IR, NMR) : Functional group identification (e.g., cyanocyclopentyl and benzamide motifs) .

- Thermogravimetric Analysis (TGA) : Thermal stability and decomposition profiles .

- X-ray crystallography : Absolute configuration and crystal packing analysis (e.g., using SHELX for refinement) .

Q. What synthetic routes are available for this compound, and how are intermediates characterized?

Common routes involve:

- Acylation : Reacting 1-cyanocyclopentylamine with benzoyl chloride derivatives under basic conditions (e.g., DIPEA in dichloromethane). Intermediates are purified via column chromatography and validated by 1H/13C NMR .

- Nucleophilic Substitution : For halogenated derivatives (e.g., 2,6-dichloro variants), displacement reactions with cyanocyclopentylamine are monitored by TLC and mass spectrometry .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of bioactive this compound derivatives?

- Target Identification : Docking into enzyme active sites (e.g., PARP-1) using AutoDock Vina or Schrödinger Suite to predict binding affinities .

- Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with activity trends using QSAR models .

- Validation : Experimental IC50 values from enzymatic assays are compared with docking scores to refine computational protocols .

Q. How are structural contradictions resolved in X-ray crystallography data for this compound?

- Refinement Tools : SHELXL is used for anisotropic displacement parameter modeling, with residual density maps analyzed to confirm atom placement .

- Twinned Data : SHELXD and TWINLAWS identify and correct for twinning in crystals with pseudo-symmetry .

- Validation : R-factors (<5%), goodness-of-fit (~1.0), and PLATON checks ensure structural accuracy .

Q. What strategies optimize catalytic reusability in benzamide synthesis (e.g., heterogeneous catalysts)?

- Bimetallic MOFs : Fe2Ni-BDC catalysts achieve >75% yield over six cycles via Michael addition-amidation. Catalyst integrity is confirmed by post-reaction XRD and FT-IR .

- Leaching Tests : ICP-OES quantifies metal loss (<2% per cycle), ensuring active site retention .

- Regeneration : Washing with acetone/reactivation under inert gas restores activity .

Q. How are discrepancies between computational predictions and experimental biological data addressed?

- Error Analysis : Compare docking poses with crystallographic ligand-enzyme complexes (e.g., PARP-1 inhibitors) to identify steric/electronic mismatches .

- Solvent Effects : MD simulations (AMBER/GROMACS) account for solvation dynamics overlooked in rigid docking .

- Experimental Replicates : Triplicate cytotoxicity assays (e.g., MTT) with statistical validation (p < 0.05) reduce variability .

Q. Methodological Resources

Q. Recommended software for structural analysis

- Crystallography : SHELX (refinement), ORTEP-3 (thermal ellipsoid visualization), WinGX (data processing) .

- Docking : AutoDock, MOE, and PyMOL for visualization .

Q. Key journals/repositories for data validation

特性

IUPAC Name |

N-(1-cyanocyclopentyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-10-13(8-4-5-9-13)15-12(16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPJTMIVMQPYNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。